molecular formula C9H6ClN3 B1279729 2-Chloro-4-(pyridin-3-yl)pyrimidine CAS No. 483324-01-2

2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No. B1279729
M. Wt: 191.62 g/mol
InChI Key: MGQROXOMFRGAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules, including selective PDE-V inhibitors and anticancer drugs. The compound features a pyrimidine ring substituted with a chlorine atom and a pyridinyl group, which are crucial for its biological activity and chemical reactivity .

Synthesis Analysis

The synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine and its derivatives has been explored in several studies. A practical and scalable synthesis was developed using a Negishi cross-coupling reaction, which allowed the preparation of the compound on a kilogram scale without the need for chromatography . Other synthetic approaches involve nucleophilic substitution and coupling reactions starting from different pyrimidine precursors, achieving yields up to 85% . These methods are significant for the production of intermediates for anticancer drugs.

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(pyridin-3-yl)pyrimidine derivatives has been characterized using various techniques, including X-ray crystallography, which reveals that the molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The crystal packing is often stabilized by hydrogen bonds and van der Waals forces, which are essential for the compound's stability and interactions .

Chemical Reactions Analysis

The reactivity of 2-Chloro-4-(pyridin-3-yl)pyrimidine is influenced by the presence of the chlorine atom and the pyridinyl group, which can participate in further chemical transformations. For instance, the chlorine atom can be displaced in nucleophilic substitution reactions, while the pyridinyl group can engage in cross-coupling reactions to introduce additional substituents . These reactions are crucial for the synthesis of more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the optical absorption and emission properties, as demonstrated by compounds that display strong emission solvatochromism and can function as colorimetric and luminescent pH sensors . The solvatochromic behavior is dependent on solvent polarity and hydrogen bonding parameters, which is important for the compound's application in sensing technologies . Additionally, the interaction with DNA has been studied, suggesting that these compounds can bind to DNA via groove mode, which is relevant for their potential use in anticancer therapies .

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medical Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anticancer Agents

    • Field : Pharmaceutical Chemistry
    • Application : In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .
    • Methods : Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
    • Results : Many pyrimidine derivatives are in clinical phase trials .
  • Treatment of Disorders Involving Elevated Plasma Blood Glucose

    • Field : Medical Chemistry
    • Application : Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Anti-tubercular Activity

    • Field : Medical Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Future Directions

The future directions of 2-Chloro-4-(pyridin-3-yl)pyrimidine research could involve its use in the development of new therapeutic agents. For example, it has been used in the design and synthesis of novel inhibitors for LRRK2 and CDK2, which are potential targets for cancer therapy .

properties

IUPAC Name

2-chloro-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQROXOMFRGAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473090
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyridin-3-yl)pyrimidine

CAS RN

483324-01-2
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyridin-3-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nitrogen was bubbled through a solution of 2,4-dichloropyrimidine (1 eq) in tetrahydrofuran and water (3:1) for 0.5 h. Bis(diphenylphosphino)ferrocene Palladium(II)chloride (0.05 eq) followed by pyridine-3-boronic acid (1 eq) and sodium carbonate (3 eq) was added and the mixture was heated to 60° C. for 16 h under nitrogen. The reaction mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried with sodium sulfate and concentrated. Purification on silica gel gave 2-chloro-4-(3-pyridyl)pyrimidine. MS: MH+=190.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of butyllithium (1.6M in hexanes, 9.7 ml, 16 mmol) in 25 ml of anhydrous ether at −78° C. was added 3-bromopyridine (1.5 ml, 16 mmol) over 5 min. The resulting mixture was stirred at −75° C. for 1 h. A suspension of 2-chloropyrimidine (1.8 g, 16 mmol) in 15 ml of ether was then added in portions over 8 min. The resulting suspension was stirred for 30 min at −30° C. and allowed to warm to 0° C. for 1 h. The reaction was quenched with water (0.5 ml, 1.5 eq.) in THF (5 ml) and then 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (3.8 g, 17 mmol) in THF (12 ml) was added. The resulting suspension was stirred at RT for 15 min, then cooled to 0° C. Hexane (13 mL) was added followed by 0° C. solution of NaOH (12 ml, 3N). The suspension was stirred at 0° C. for 5 min, 50 ml of water was added and the layers were separated. The organic layer was dried (Na2SO4) and concentrated in vacuo. The crude product was dissolved in DCM and chromatographed through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 20% to 65% EtOAc in hexane, to provide 2-chloro-4-(pyridin-3-yl)pyrimidine as off-white solid. Found M+H+=192, 194
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
3.8 g
Type
reactant
Reaction Step Six
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Name
Quantity
12 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(pyridin-3-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(pyridin-3-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(pyridin-3-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(pyridin-3-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(pyridin-3-yl)pyrimidine

Citations

For This Compound
4
Citations
EV Jones - 2015 - search.proquest.com
Human African trypanosomiasis (HAT) is one of 17 diseases deemed by the World Health Organization (WHO) to be" neglected". Affecting approximately one seventh of the global …
Number of citations: 0 search.proquest.com
S Barnes - 2008 - scholarworks.gsu.edu
The synthesis of 2, 4-disubstituted pyrimidine derivatives is described. The synthetic route involved the addition reaction of lithiated intermediates, mostly heterocycles, to position 4 of 2-…
Number of citations: 7 scholarworks.gsu.edu
S Sana, S Dastari, DS Reddy, R Tokala… - Organic Chemistry …, 2023 - pubs.rsc.org
A sustainable protocol for the construction of unsymmetrical diarylamines via a photoredox-mediated dual catalytic copper/ruthenium system has been established. This approach …
Number of citations: 0 pubs.rsc.org
RW Pipal - 2021 - search.proquest.com
In the field of synthetic organic chemistry, photocatalysis has emerged as a powerful visible light-driven platform for enabling the synthesis of complex molecular scaffolds. These …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.